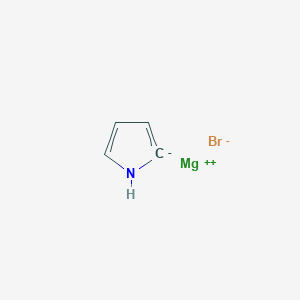
magnesium;1,2-dihydropyrrol-2-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,2-dihydropyrrol-2-ide;bromide is a chemical compound that combines magnesium, a metal known for its reactivity and biological importance, with a 1,2-dihydropyrrol-2-ide moiety and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2-dihydropyrrol-2-ide;bromide typically involves the reaction of magnesium with 1,2-dihydropyrrol-2-ide in the presence of a bromide source. One common method is to react magnesium turnings with 1,2-dihydropyrrol-2-ide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction. The bromide source, such as hydrogen bromide or an alkyl bromide, is then added to the reaction mixture to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2-dihydropyrrol-2-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form reduced magnesium species or other reduced products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Magnesium;1,2-dihydropyrrol-2-ide;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound may be used in studies involving magnesium’s role in biological systems and its interactions with other biomolecules.
Industry: Used in the production of advanced materials, including polymers and coordination compounds .
Mechanism of Action
The mechanism of action of magnesium;1,2-dihydropyrrol-2-ide;bromide involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The magnesium center can coordinate with other molecules, facilitating reactions such as nucleophilic substitution or addition. The bromide ion can act as a leaving group, enabling the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: A simpler compound with similar reactivity but lacking the 1,2-dihydropyrrol-2-ide moiety.
1,2-Dihydropyrrol-2-ide derivatives: Compounds with similar structures but different metal centers or substituents
Uniqueness
Magnesium;1,2-dihydropyrrol-2-ide;bromide is unique due to the combination of magnesium with the 1,2-dihydropyrrol-2-ide moiety and bromide ion. This unique structure imparts specific reactivity and properties that are not observed in simpler compounds or other derivatives .
Properties
CAS No. |
5362-33-4 |
|---|---|
Molecular Formula |
C4H4BrMgN |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
magnesium;1,2-dihydropyrrol-2-ide;bromide |
InChI |
InChI=1S/C4H4N.BrH.Mg/c1-2-4-5-3-1;;/h1-3,5H;1H;/q-1;;+2/p-1 |
InChI Key |
DKYHQWMHIMSWSM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















